molecular formula C15H22N4 B2650769 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1322604-85-2

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B2650769
CAS No.: 1322604-85-2
M. Wt: 258.369
InChI Key: DIIOZNQZSVADFD-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-18-14-7-6-12(16)10-13(14)17-15(18)11-19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOZNQZSVADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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